molecular formula C16H17N3O4S2 B583458 3-Ethyl-2-imine Meloxicam-d5 CAS No. 1331635-89-2

3-Ethyl-2-imine Meloxicam-d5

Cat. No.: B583458
CAS No.: 1331635-89-2
M. Wt: 384.48
InChI Key: OMOBKXDGWGHXMU-SGEUAGPISA-N
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Description

3-Ethyl-2-imine Meloxicam-d5 is a deuterated analog of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterated form is used in research to study the pharmacokinetics and metabolism of Meloxicam. The compound has a molecular formula of C16H12D5N3O4S2 and a molecular weight of 384.48 .

Preparation Methods

The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the incorporation of deuterium atoms into the Meloxicam structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

3-Ethyl-2-imine Meloxicam-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Ethyl-2-imine Meloxicam-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of Meloxicam. Its deuterated form allows researchers to track the compound more accurately in biological systems using techniques such as mass spectrometry. This compound is also used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. It inhibits the enzymes cyclooxygenase 1 and 2, leading to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, the compound reduces inflammation and pain in the body.

Comparison with Similar Compounds

3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. Similar compounds include:

    Meloxicam: The non-deuterated form used as an NSAID.

    Piroxicam: Another NSAID with a similar mechanism of action.

    Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

The uniqueness of this compound lies in its deuterated structure, which enhances its stability and allows for more precise tracking in research studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Ethyl-2-imine Meloxicam-d5 involves the modification of the parent compound, Meloxicam, through the introduction of an ethyl group and an imine functional group. This modification will be achieved through a series of chemical reactions that involve the substitution of specific atoms or groups in the Meloxicam molecule.", "Starting Materials": [ "Meloxicam-d5", "Ethyl bromide", "Sodium hydride", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetic anhydride", "Sodium acetate", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of 2-bromo-3-ethylthiophene. Ethyl bromide is reacted with sodium hydride in diethyl ether to generate ethylsodium, which is then reacted with Meloxicam-d5 in the presence of copper(I) iodide and cesium carbonate to produce 2-ethyl-3-bromothiophene-d5.", "Step 2: Preparation of 2-ethyl-3-aminothiophene-d5. 2-ethyl-3-bromothiophene-d5 is reacted with ammonia in methanol to produce 2-ethyl-3-aminothiophene-d5.", "Step 3: Preparation of 3-Ethyl-2-imine Meloxicam-d5. 2-ethyl-3-aminothiophene-d5 is reacted with acetic anhydride in the presence of sodium acetate and acetic acid to produce 3-Ethyl-2-imine Meloxicam-d5." ] }

CAS No.

1331635-89-2

Molecular Formula

C16H17N3O4S2

Molecular Weight

384.48

IUPAC Name

4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1$l^{6}

InChI

InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2

InChI Key

OMOBKXDGWGHXMU-SGEUAGPISA-N

SMILES

CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

Synonyms

N-[(2Z)-3-(Ethyl-d5)-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; 

Origin of Product

United States

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